molecular formula C7H3FN2O2 B1304810 4-Fluoro-2-nitrobenzonitrile CAS No. 80517-21-1

4-Fluoro-2-nitrobenzonitrile

Cat. No.: B1304810
CAS No.: 80517-21-1
M. Wt: 166.11 g/mol
InChI Key: MNEAKKQYFSYZEU-UHFFFAOYSA-N
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Description

4-Fluoro-2-nitrobenzonitrile is an organic compound with the molecular formula C7H3FN2O2. It is a derivative of benzonitrile, where the benzene ring is substituted with a fluorine atom at the fourth position and a nitro group at the second position. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluoro-2-nitrobenzonitrile can be synthesized through several methods. One common method involves the diazotization of 2-fluoro-4-nitrophenylamine followed by bromination and subsequent cyanation using N-methyl-2-pyrrolidone as a solvent . Another method includes the oxidation of 2-fluoro-4-nitrotoluene to 2-fluoro-4-nitrobenzoic acid, which is then converted to the corresponding amide and finally dehydrated to form this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-nitrobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Iron and acetic acid, stannous chloride in the presence of hydrochloric acid.

    Substitution: Phenoxide in the presence of a suitable base.

Major Products Formed:

    Reduction: 4-Fluoro-2-aminobenzonitrile.

    Substitution: Mononitrodiphenylether.

Scientific Research Applications

4-Fluoro-2-nitrobenzonitrile is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-fluoro-2-nitrobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and the fluorine atom play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor or a precursor to active pharmaceutical ingredients, depending on the context of its use .

Comparison with Similar Compounds

Uniqueness: 4-Fluoro-2-nitrobenzonitrile is unique due to the presence of both a fluorine atom and a nitro group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity towards nucleophiles and specific binding affinities in biological systems.

Properties

IUPAC Name

4-fluoro-2-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3FN2O2/c8-6-2-1-5(4-9)7(3-6)10(11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNEAKKQYFSYZEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379152
Record name 4-fluoro-2-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80517-21-1
Record name 4-fluoro-2-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 80517-21-1
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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